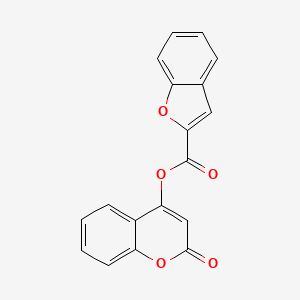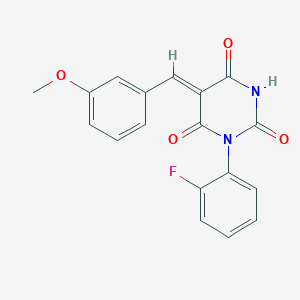![molecular formula C10H11N5OS B5884002 2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5884002.png)
2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide is a compound that belongs to the class of tetrazole-containing compounds. Tetrazoles are a group of organic compounds that possess a five-membered ring with four nitrogen atoms and one carbon atom. This compound has been extensively studied for its potential scientific research applications.
Scientific Research Applications
2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide has been studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of diabetes and cancer.
Mechanism of Action
The mechanism of action of 2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, this compound may reduce the production of prostaglandins, thereby exhibiting its anti-inflammatory, analgesic, and antipyretic properties.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce the production of prostaglandins, which play a key role in inflammation, pain, and fever. Additionally, the compound has been shown to exhibit hypoglycemic and antitumor properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, as well as hypoglycemic and antitumor properties. Additionally, the compound is relatively easy to synthesize, with a yield of approximately 70-80%.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that the compound may exhibit cytotoxic effects at high concentrations. Additionally, the compound has not been extensively studied for its potential side effects and long-term toxicity.
Future Directions
1. Further studies are needed to fully understand the mechanism of action of 2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide.
2. The potential therapeutic applications of the compound should be further explored, particularly in the treatment of diabetes and cancer.
3. The toxicity and potential side effects of the compound should be further studied.
4. The compound should be further optimized to improve its pharmacokinetic properties and reduce its toxicity.
5. The potential of the compound as a lead compound for the development of new drugs should be explored.
6. The compound should be tested in various animal models to further evaluate its therapeutic potential.
In conclusion, this compound is a compound that has been extensively studied for its potential scientific research applications. The compound exhibits anti-inflammatory, analgesic, and antipyretic properties, as well as hypoglycemic and antitumor properties. However, further studies are needed to fully understand the mechanism of action of the compound, as well as its potential side effects and long-term toxicity. The compound has the potential to be developed into a new therapeutic agent for the treatment of various diseases, and further research in this area is warranted.
Synthesis Methods
The synthesis method for 2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide involves the reaction of 4-(methylthio)phenylhydrazine with ethyl 2-chloroacetate in the presence of sodium azide. The resulting product is then hydrolyzed to obtain the final compound. The yield of the compound is approximately 70-80%.
properties
IUPAC Name |
2-[5-(4-methylsulfanylphenyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c1-17-8-4-2-7(3-5-8)10-12-14-15(13-10)6-9(11)16/h2-5H,6H2,1H3,(H2,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPZQLLHTVSHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5883926.png)
![N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide](/img/structure/B5883936.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5883938.png)

![7-isobutyl-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5883957.png)





![methyl 2-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate](/img/structure/B5884019.png)
![1-(2-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884020.png)
